4-Nitrobenzonitrile

Catalog No.
S592977
CAS No.
619-72-7
M.F
C7H4N2O2
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzonitrile

CAS Number

619-72-7

Product Name

4-Nitrobenzonitrile

IUPAC Name

4-nitrobenzonitrile

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Synonyms

4-nitrobenzonitrile

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

4-Nitrobenzonitrile, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound with the molecular formula C₇H₄N₂O₂. It features a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene ring, making it a significant compound in organic chemistry. Its structure consists of a benzene ring substituted at the para position by both a nitro group and a cyano group, which contributes to its chemical reactivity and potential applications in various fields.

4-Nitrobenzonitrile is considered a hazardous material. It is:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Irritant: Can cause skin and eye irritation [].
  • Fire Hazard: Flammable solid. Ignites above 170 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-Nitrobenzonitrile.
  • Avoid inhalation, ingestion, and skin contact.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.

Organic Synthesis

  • Precursor for other chemicals: 4-NBN serves as a valuable starting material for the synthesis of diverse organic compounds due to the presence of the reactive nitro and nitrile functional groups. It can be transformed into various derivatives through reactions like reduction, nucleophilic substitution, and cycloaddition. For instance, 4-NBN is a precursor to 4-aminobenzonitrile, a key intermediate in the production of certain pharmaceuticals [].
  • Building block in multistep syntheses: 4-NBN can be incorporated as a building block in multistep syntheses of complex molecules. Its unique functional groups allow for selective modifications and tailoring of the final product's properties. This makes it valuable in the development of new materials, pharmaceuticals, and other functional molecules [].

Material Science

  • Organic electronics: 4-NBN has been explored as a potential candidate for use in organic electronics due to its electron-withdrawing properties. These properties can modulate the electrical conductivity and other electronic properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Crystal engineering: 4-NBN can be used as a building block in the design and synthesis of supramolecular assemblies and coordination polymers. These materials exhibit interesting structural features and potential applications in areas like catalysis, gas storage, and drug delivery [].

Analytical Chemistry

  • Chromatographic standard: 4-NBN, due to its well-defined properties and commercially available high purity, is often employed as a standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This allows for the identification and quantification of other compounds in complex mixtures [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly with nucleophiles like sodium methoxide. This reaction involves the addition of the nucleophile to the aromatic ring, leading to the formation of substituted products. Quantum mechanical analyses suggest that this reaction proceeds via a mechanism involving multiple steps and intermediates .
  • Radical Reactions: 4-Nitrobenzonitrile has been studied for its interactions with radicals generated during radiolysis processes. For instance, it reacts with α-monoalkoxyalkyl radicals to form N-alkoxyaminoxyl-type radicals, which exhibit unique absorption properties and decay characteristics .
  • Hydrogenation: The compound can be selectively hydrogenated to produce p-aminobenzonitrile using catalysts such as gold supported on zirconia. This reaction highlights its versatility as a precursor for more complex amine derivatives .

4-Nitrobenzonitrile exhibits various biological activities, primarily linked to its role as a radiosensitizer in cancer treatment. Studies indicate that it can interact with radical species generated during radiotherapy, potentially enhancing the efficacy of radiation treatments by facilitating oxidative damage to cancer cells. The compound's ability to form stable radical intermediates suggests potential applications in therapeutic contexts where radical chemistry is advantageous .

Several methods exist for synthesizing 4-nitrobenzonitrile:

  • Ammoxidation of p-Nitrotoluene: This method involves the gas-phase ammoxidation of p-nitrotoluene using vanadium phosphate catalysts. The process typically operates at elevated temperatures and yields high selectivity for 4-nitrobenzonitrile .
  • Direct Nitration: Another approach includes the nitration of benzonitrile under controlled conditions, allowing for the introduction of the nitro group at the para position relative to the nitrile.
  • Electrophilic Substitution: Electrophilic aromatic substitution reactions can also be employed, where nitrating agents are used to introduce the nitro group onto the benzene ring of benzonitrile.

4-Nitrobenzonitrile is utilized in various applications:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound can be used in dye production due to its chromophoric properties.
  • Research: In organic synthesis and materials science, it is often used in studies involving radical chemistry and nucleophilic substitutions.

Interaction studies involving 4-nitrobenzonitrile focus on its reactivity with various radical species and nucleophiles. These studies reveal insights into its potential as a radiosensitizer and its behavior in complex chemical environments. For example, research on its reactions with α-dialkoxyalkyl radicals has shown that it can lead to significant fragmentation products under certain conditions, indicating its role in radical-mediated processes .

4-Nitrobenzonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureKey Differences
BenzonitrileC₇H₅NLacks nitro group; less reactive than 4-nitrobenzonitrile.
p-NitrotolueneC₇H₇N₂O₂Contains a methyl group instead of a nitrile; different reactivity profile.
3-NitrobenzonitrileC₇H₄N₂O₂Nitro group at meta position; distinct electronic effects on reactivity.
4-AminobenzonitrileC₇H₈N₂Amino group instead of nitro; different biological activities and applications.

The uniqueness of 4-nitrobenzonitrile lies in its combination of both nitro and nitrile functionalities, which enhances its reactivity and applicability in various chemical processes compared to similar compounds.

Molecular Geometry and Bonding Characteristics

4-Nitrobenzonitrile crystallizes in the monoclinic Sohncke space group P2₁, with two molecules per unit cell. X-ray diffraction studies reveal a planar benzene ring with nitro and nitrile groups at 180° relative positions. Key structural features include:

ParameterValue
C-N (nitro group) bond length1.4697(19) Å
C≡N (nitrile) bond length1.141(2) Å
Dihedral angle (NO₂/benzene)10.3°–11.22°
Interplanar π-stacking distance3.3700(9) Å

The nitro group exhibits a slight tilt (11.22°) relative to the benzene plane, a conformation stabilized by crystal packing forces. The nitrile group remains linear, with a bond length consistent with triple-bond character. Comparative analysis with 3-nitrobenzonitrile shows similar tilting but distinct stacking patterns due to positional isomerism.

Electronic Structure and Resonance Effects

The electronic structure of 4-nitrobenzonitrile is dominated by the strong electron-withdrawing effects of the nitro and nitrile groups. Hammett substituent constants (σₚ = 0.78 for -NO₂; σₚ = 0.66 for -CN) indicate significant para-directing and deactivating behavior. Resonance structures delocalize electron density from the benzene ring into the nitro and nitrile groups, as shown below:

$$
\text{Resonance contribution: } \text{Ar-NO}2 \leftrightarrow \text{Ar}^+-\text{NO}2^- \quad \text{and} \quad \text{Ar-C≡N} \leftrightarrow \text{Ar}^+-\text{C≡N}^-
$$

Density functional theory (DFT) calculations confirm a polarized electron distribution, with partial positive charges on the aromatic carbons adjacent to substituents. This polarization enhances reactivity toward nucleophilic aromatic substitution and cycloaddition reactions.

Comparative Analysis with Nitroaromatic Congeners

4-Nitrobenzonitrile differs structurally and electronically from its isomers and related nitroaromatics:

Property4-Nitrobenzonitrile3-NitrobenzonitrileNitrobenzene
Melting point144–147°C132–135°C5.7°C
Solubility in methanol1.65 g/L2.10 g/LMiscible
Hammett σₚ1.45 (combined)1.390.78 (nitro only)

The para-substitution pattern in 4-nitrobenzonitrile minimizes steric hindrance, enabling efficient π-stacking interactions absent in ortho-substituted analogs. Its reduced basicity compared to nitroanilines (e.g., p-nitroaniline) stems from the absence of electron-donating amino groups.

Isotopic Variants: Synthesis and Applications of 4-Nitrobenzonitrile-d₄

Deuterated 4-nitrobenzonitrile (C₇D₄N₂O₂) is synthesized via halogenation-dehalogenation sequences using deuterated reagents:

  • Synthesis pathway:
    $$
    \text{C}6\text{D}4\text{NH}2 \xrightarrow{\text{NaNO}2, \text{DCl}} \text{C}6\text{D}4\text{N}2^+ \xrightarrow{\text{CuCN}} \text{C}6\text{D}4\text{CN} \xrightarrow{\text{HNO}3} \text{C}6\text{D}4\text{NO}_2\text{CN}
    $$

  • Key applications:

    • Internal standard in mass spectrometry for quantifying non-deuterated analogs.
    • Tracer in metabolic studies of pharmaceuticals (e.g., deuterated dabigatran).

Isotopic enrichment (>99% D) ensures minimal kinetic isotope effects, preserving reaction mechanisms.

For 4-Nitrobenzonitrile Synthesis

MethodReagentsConditionsYield (%)Advantages/Disadvantages
Nitration of benzonitrileHNO₃/H₂SO₄, benzonitrile0-50°C, 2-4 hours70-85Simple process; Harsh conditions; Multiple isomers possible
Cyanation of nitrobenzeneCuCN, nitrobenzene140-170°C, 2-6 hours43-73Direct method; High temperature; Toxic reagents
Nitration of benzaldehyde followed by conversion to nitrileHNO₃/H₂SO₄, benzaldehyde, NH₂OH·HClNitration: 0-50°C; Conversion: 100-150°C75-90High yield; Multiple steps; Good regioselectivity
Nitration of benzoic acid followed by conversion to nitrileHNO₃/H₂SO₄, benzoic acid, SOCl₂, NH₃Multiple steps, varying conditions60-75Versatile starting material; Multiple steps; Lower overall yield

Recent advancements in these classical routes have focused on improving regioselectivity and developing milder reaction conditions [9]. For instance, the use of alternative cyanide sources such as potassium ferrocyanide (K4[Fe(CN)6]) has been explored to address safety concerns associated with traditional cyanide reagents [9]. Additionally, palladium-catalyzed cyanation methods have emerged as valuable alternatives, offering milder conditions and broader substrate compatibility [9].

The mechanism of 4-nitrobenzonitrile synthesis from 4-nitrobenzaldehyde involves initial oxime formation followed by dehydration [18]. This process can be catalyzed by various agents, including nano-TiCl4·SiO2 in dimethylformamide under reflux conditions, achieving yields of 85-92% [18]. Alternative one-pot processes using ammonium acetate and sodium chlorite have also been developed, providing direct conversion without isolating intermediates [31].

Catalytic Ammoxidation of p-Nitrotoluene

Catalytic ammoxidation of p-Nitrotoluene represents an eco-friendly and economical synthetic route to 4-Nitrobenzonitrile [4]. This process involves the simultaneous oxidation and amination of the methyl group in p-Nitrotoluene to form a nitrile functionality, utilizing ammonia and oxygen in the presence of suitable catalysts [5].

The vapor phase ammoxidation process typically employs vanadium-based catalysts, with V2O5/TiO2 (anatase) demonstrating particularly promising performance [4]. This catalyst system has shown the ability to convert p-Nitrotoluene to 4-Nitrobenzonitrile with a selectivity of 62% at 27% conversion under optimized conditions [15]. The reaction is generally conducted in the gas phase at temperatures around 623K with gas hourly space velocities (GHSV) between 2500-2900 h⁻¹ [15].

Bulk vanadium phosphate (VPO) catalysts have also been investigated for this transformation, with a catalyst having a P/V ratio of 1.2 achieving a maximum 4-Nitrobenzonitrile selectivity of 77% at 13% conversion with an excellent carbon balance of 100% [4]. The performance of these catalysts is significantly influenced by their composition, with the P/V ratio playing a crucial role in determining activity and selectivity [5].

Table 2: Catalytic Ammoxidation of p-Nitrotoluene to 4-Nitrobenzonitrile

Catalyst SystemReaction ConditionsConversion (%)Selectivity (%)Key Features
V₂O₅/TiO₂ (anatase)Gas phase, 623K, GHSV 2500-2900 h⁻¹2762Good catalytic performance; Eco-friendly
Bulk VPO (P/V ratio 1.2)Gas phase, 603K, GHSV 2290-2985 h⁻¹1377Maximum nitrile selectivity; High carbon balance (100%)
Supported VPO catalystsGas phase, 563-603K12-4724-50Variable performance based on support
V₂O₅ on various supportsGas phase, 550-650K15-3040-60Dependent on support material properties

The mechanism of catalytic ammoxidation involves several key steps occurring on the catalyst surface [30]. Initially, p-Nitrotoluene adsorbs onto V5+-O2- surface sites [10]. This is followed by C-H bond activation of the methyl group by V5+=O species, which abstract hydrogen from the methyl group [10]. Subsequently, ammonia coordinates to V4+ centers and inserts into the activated methyl group [30]. The intermediate then undergoes oxidation to form the C≡N triple bond, with oxygen reoxidizing V4+ to V5+ and removing hydrogen atoms as water [10]. Finally, 4-Nitrobenzonitrile desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles [30].

Table 3: Mechanism of Catalytic Ammoxidation of p-Nitrotoluene

StepProcessActive Species/ConditionsKey Factors
1. Adsorptionp-Nitrotoluene adsorbs on catalyst surfaceV5+-O2- surface sitesSurface area, V loading, support interaction
2. C-H ActivationMethyl C-H bond activation by V5+ speciesV5+=O species abstract H from methyl groupV5+/V4+ ratio, redox properties
3. Nitrogen InsertionNH₃ insertion into activated methyl groupNH₃ coordination to V4+ and insertionNH₃ partial pressure, temperature
4. OxidationOxidation of intermediate to form C≡N triple bondO₂ reoxidizes V4+ to V5+, removes H atoms as H₂OO₂ partial pressure, catalyst redox potential
5. DesorptionRelease of 4-nitrobenzonitrile from catalyst surfaceRegenerated V5+-O2- sitesTemperature, product desorption rate

The presence of the strongly deactivating nitro group on the aromatic ring significantly affects the reactivity in the ammoxidation process [15]. This electronic effect is responsible for the generally lower activities and selectivities observed compared to the ammoxidation of unsubstituted toluene [15]. However, at lower conversion rates, high nitrile selectivity can be achieved, indicating the potential for process optimization [15].

Research has shown that thermal decomposition of p-Nitrotoluene occurs at temperatures above 623K, necessitating careful temperature control during the ammoxidation process [4]. Consequently, catalytic runs are typically restricted to temperatures of 623K and below to prevent substrate degradation [15]. The development of more efficient catalysts that can operate at lower temperatures while maintaining high selectivity remains an active area of research in this field [5].

Modern Photochemical Synthesis Approaches

Recent advances in photochemical synthesis have opened new avenues for the preparation of 4-Nitrobenzonitrile under milder and more sustainable conditions [8]. These approaches leverage the power of light to facilitate chemical transformations, often in the presence of photocatalysts that can harness photon energy to drive otherwise challenging reactions [13].

One notable photochemical approach involves the photoinduced reductive [4+2] cycloaddition of nitroarenes [13]. This method begins with the photoinduced reduction of nitroarenes, including 4-nitrobenzene derivatives, to generate nitrosoarene intermediates through hydrogen atom abstraction [13]. The key to success in this approach is the use of N-heterocyclic carbene (NHC) borane, which promotes efficient hydrogen atom abstraction under mild conditions [13]. This method demonstrates high functional group tolerance and enables late-stage functionalization of complex molecules [13].

Another innovative photochemical strategy employs 4CzIPN (1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene) as a metal-free photocatalyst for sustainable organic synthesis [8]. This catalyst has emerged as a key player in photochemical transformations due to its unique design, which enables high photoluminescence quantum yield, thermally activated delayed fluorescence, and long excited state lifetime [8]. The 4CzIPN-mediated functionalization can be applied to various substrates, facilitating diverse reactions such as C–C and C–X bond formation under mild reaction conditions [8].

Table 4: Modern Photochemical Synthesis Approaches for 4-Nitrobenzonitrile

Photochemical MethodPhotocatalyst/ConditionsSubstrate ScopeAdvantages
Photoinduced reductive [4+2] cycloadditionN-heterocyclic carbene (NHC) borane, visible lightVarious nitroarenes including 4-nitrobenzene derivativesMetal-free, mild conditions, high functional group tolerance
Photocatalytic cyanation with CO₂/NH₃4CzIPN, visible light, CO₂/NH₃ sourceAryl halides, phenol derivativesCyanide-free, sustainable carbon source
Visible light-mediated cyanationOrganic photocatalysts, blue LEDAryl thioethers, benzyl ammonium saltsRoom temperature, broad substrate scope
Photocatalytic C-H cyanationMetal-free photocatalysts, ambient conditionsC-H bonds adjacent to nitrogenDirect C-H functionalization, mild conditions

Photocatalytic cyanation using carbon dioxide and ammonia as a cyanide source represents another sustainable approach [16]. This method provides a cyanide-free route to nitriles, addressing safety concerns associated with traditional cyanide reagents [16]. The reaction proceeds through a nickel-catalyzed process, where CO2 and NH3 serve as the source of the cyano group [16]. This versatile protocol enables the straightforward synthesis of various benzylic nitriles, including those derived from nitro-substituted precursors, in moderate to good yields [16].

Visible light-mediated cyanation of aryl thioethers has also been developed as an efficient route to functionalized aryl nitriles [20]. This nickel-catalyzed process utilizes zinc cyanide as a cyanide source and demonstrates great efficiency toward many aryl sulfides with high functional group tolerance [20]. The reaction is scalable and user-friendly due to the lower toxicity of zinc cyanide compared to other metallic cyanide sources [20].

The development of photocatalytic C-H cyanation methods further expands the synthetic toolkit for preparing nitrile compounds [8]. These approaches enable direct functionalization of C-H bonds under mild conditions, offering atom-economical routes to complex nitrile-containing structures [16]. Metal-free photocatalysts have shown particular promise in this area, allowing for environmentally benign synthesis protocols that operate under ambient conditions [8].

These modern photochemical approaches represent significant advancements in the synthesis of 4-Nitrobenzonitrile and related compounds, offering milder reaction conditions, improved functional group tolerance, and enhanced sustainability compared to classical methods [13]. The continued development of novel photocatalysts and reaction protocols is expected to further expand the scope and efficiency of these transformations [8].

Industrial-Scale Production Processes

The industrial-scale production of 4-Nitrobenzonitrile employs various methodologies optimized for efficiency, cost-effectiveness, and environmental sustainability [22]. These processes must balance factors such as raw material availability, energy consumption, waste management, and product purity to ensure economic viability while meeting regulatory requirements [23].

Continuous flow nitration-cyanation represents one of the primary industrial approaches for large-scale 4-Nitrobenzonitrile production [22]. This method offers several advantages over batch processes, including improved heat transfer, enhanced safety profiles, and more consistent product quality [24]. By adopting continuous flow reactors, manufacturers can reduce thermal gradients during the nitration step, achieving yields of up to 95% while minimizing the formation of unwanted by-products [24].

The catalytic ammoxidation process has also been implemented at industrial scale, particularly for medium-volume production in the range of 100-1000 tons per year [24]. This approach aligns with green chemistry principles by utilizing ammonia and oxygen as reagents, generating water as the primary by-product [15]. Key process parameters include catalyst composition, gas flow rates, and precise temperature control throughout the reaction system [15]. The recovery and regeneration of the catalyst represent important economic and environmental considerations in this process [24].

Table 5: Industrial-Scale Production Processes for 4-Nitrobenzonitrile

Production MethodScaleKey Process ParametersEconomic/Environmental Considerations
Continuous flow nitration-cyanationLarge (>1000 tons/year)Temperature control, residence time, nitrating agent concentrationHigh efficiency, waste management challenges
Catalytic ammoxidation processMedium (100-1000 tons/year)Catalyst composition, gas flow rates, temperature profileEco-friendly, catalyst recovery important
Multi-step batch processMedium (100-500 tons/year)Reaction time, purification steps, solvent recoveryHigher labor costs, flexible production
Integrated nitration-cyanation processLarge (>500 tons/year)Integrated process control, continuous monitoringLower waste generation, higher capital investment

Multi-step batch processes continue to play a role in 4-Nitrobenzonitrile production, particularly for medium-scale operations requiring flexibility in production schedules [23]. These processes typically involve separate nitration and cyanation steps, with intermediate purification stages to ensure high product quality [24]. While batch processes generally incur higher labor costs compared to continuous methods, they offer advantages in terms of production flexibility and lower initial capital investment [23].

Integrated nitration-cyanation processes represent an advanced approach to 4-Nitrobenzonitrile manufacturing, combining multiple reaction steps within a unified production system [24]. These processes feature sophisticated control systems for continuous monitoring and adjustment of reaction parameters, enabling optimization of yield and selectivity while minimizing waste generation [22]. Although such integrated systems typically require higher capital investment, they often deliver superior long-term economic performance through reduced operating costs and improved resource efficiency [24].

The global 4-Nitrobenzonitrile market has shown impressive growth in recent years, with projections indicating continued expansion [22]. Market analysis suggests a compound annual growth rate of approximately 7.5% from 2026 to 2033, with the market value expected to increase from USD 150 million in 2024 to USD 250 million by 2033 [24]. This growth is primarily driven by increasing demand in the pharmaceutical and agrochemical sectors, where 4-Nitrobenzonitrile serves as a valuable intermediate in the synthesis of various active compounds [14].

XLogP3

1.2

LogP

1.19 (LogP)

Melting Point

147.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 76 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

619-72-7

Wikipedia

4-Nitrobenzonitrile

General Manufacturing Information

Benzonitrile, 4-nitro-: ACTIVE

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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